SODIUM DIETHYL THIOPHOSPHINATE
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Overview
Description
SODIUM DIETHYL THIOPHOSPHINATE is a chemical compound belonging to the class of dithiophosphinates. These compounds are known for their significant role in various industrial applications, particularly in the mining and metallurgical industries. This compound is primarily used as a flotation agent in the beneficiation of base metal sulfide and precious metal ores .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of sodium diethyldithiophosphinate typically involves the reaction of diethylphosphine with sulfur and water at elevated temperatures (50°-90°C). During this process, an alkali such as sodium hydroxide is added to neutralize the resulting diethyldithiophosphinic acid . This method ensures high yields (95-98%) by preventing the formation of unwanted sulfides .
Industrial Production Methods: In industrial settings, the production of sodium diethyldithiophosphinate follows similar synthetic routes but on a larger scale. The process involves continuous monitoring and control of reaction conditions to ensure consistent product quality and yield .
Chemical Reactions Analysis
Types of Reactions: SODIUM DIETHYL THIOPHOSPHINATE undergoes various chemical reactions, including oxidation, reduction, and substitution. These reactions are influenced by the chemical environment and the reagents used .
Common Reagents and Conditions:
Reduction: Reducing agents can convert sodium diethyldithiophosphinate back to its original form or other reduced species.
Substitution: this compound can undergo substitution reactions with various metal ions, forming metal complexes.
Major Products Formed: The major products formed from these reactions include disulfides, metal complexes, and other derivatives depending on the specific reaction conditions and reagents used .
Scientific Research Applications
SODIUM DIETHYL THIOPHOSPHINATE has a wide range of applications in scientific research and industry:
Chemistry: It is used as a reagent in the synthesis of various organophosphorus compounds and metal complexes.
Biology: Research has explored its potential use in biological systems, particularly in the study of metal ion interactions and enzyme inhibition.
Medicine: While its direct applications in medicine are limited, its derivatives and related compounds are being investigated for potential therapeutic uses.
Mechanism of Action
The mechanism of action of sodium diethyldithiophosphinate involves its interaction with metal ions and mineral surfaces. It acts as a collector in flotation processes by adsorbing onto the surface of metal sulfides, enhancing their hydrophobicity and facilitating their separation from gangue minerals . The molecular targets include metal ions such as copper, lead, and zinc, and the pathways involve coordination chemistry and electrochemical interactions .
Comparison with Similar Compounds
Sodium diisobutyldithiophosphinate: Another widely used flotation agent with similar properties but different alkyl groups.
Dialkyl dithiophosphates: These compounds are closely related to dithiophosphinates but have different chemical structures and properties.
Xanthates: Commonly used flotation agents with different chemical compositions and mechanisms of action.
Uniqueness: SODIUM DIETHYL THIOPHOSPHINATE is unique due to its high selectivity and flotation rates for copper sulfides, galena, and precious metals in the presence of other gangue sulfides . Its attractive health, safety, and environmental profile further distinguishes it from other similar compounds .
Properties
IUPAC Name |
sodium;diethyl-sulfanylidene-sulfido-λ5-phosphane |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C4H11PS2.Na/c1-3-5(6,7)4-2;/h3-4H2,1-2H3,(H,6,7);/q;+1/p-1 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XJHRGQUGDYHYNH-UHFFFAOYSA-M |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCP(=S)(CC)[S-].[Na+] |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C4H10NaPS2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
176.2 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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